Urea, 1-(2-(dimethylamino)ethyl)-3-(1-naphthyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-(dimethylamino)ethyl)-3-(1-naphthyl)-, hydrochloride: is a chemical compound with the molecular formula C12H16Cl2N2This compound is widely used in various scientific research applications, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-(dimethylamino)ethyl)-3-(1-naphthyl)-, hydrochloride typically involves the reaction of 1-naphthylamine with ethylenediamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can also be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Urea, 1-(2-(dimethylamino)ethyl)-3-(1-naphthyl)-, hydrochloride involves its ability to act as a coupling agent. It reacts with specific target molecules, forming a complex that can be detected and quantified using spectrophotometric methods. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
- N-(1-Naphthyl)ethylenediamine dihydrochloride
- 2-(1-Naphthylamino)ethylamine dihydrochloride
- Bratton-Marshall Reagent
Uniqueness: Urea, 1-(2-(dimethylamino)ethyl)-3-(1-naphthyl)-, hydrochloride is unique due to its specific structure, which allows it to act as an effective coupling agent in various analytical methods. Its ability to form stable complexes with target molecules makes it highly valuable in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
102433-29-4 |
---|---|
Molekularformel |
C15H20ClN3O |
Molekulargewicht |
293.79 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethyl]-3-naphthalen-1-ylurea;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c1-18(2)11-10-16-15(19)17-14-9-5-7-12-6-3-4-8-13(12)14;/h3-9H,10-11H2,1-2H3,(H2,16,17,19);1H |
InChI-Schlüssel |
KSBYIGOLRBFFAA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)NC1=CC=CC2=CC=CC=C21.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.